tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The fluorine atoms on the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminomethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with only one fluorine atom.
tert-Butyl (2R)-2-(aminomethyl)-pyrrolidine-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate: Contains methyl groups instead of fluorine atoms, affecting its chemical behavior.
Uniqueness
Tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFRDWLNRHXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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